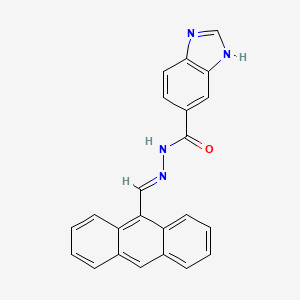
N'-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an anthracene moiety linked to a benzimidazole ring through a methylene bridge, with a carbohydrazide functional group attached. The unique structure of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide imparts it with distinctive chemical and physical properties, making it a valuable subject of study in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 9-anthraldehyde with 1H-benzimidazole-6-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or chromatography to obtain N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide in high purity.
Industrial Production Methods
While the industrial production methods for N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or anthracene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene-based alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the benzimidazole or anthracene rings.
Aplicaciones Científicas De Investigación
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide is studied for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: In industrial applications, N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The anthracene moiety allows the compound to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects on cancer cells. Additionally, the benzimidazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-(9-Anthrylmethylene)nicotinohydrazide: This compound also contains an anthracene moiety linked to a hydrazide group, but with a nicotinic acid derivative instead of benzimidazole. It exhibits similar fluorescence properties and potential biological activities.
N’-(9-Anthrylmethylene)-2-hydroxybenzohydrazide:
N’-(9-Anthrylmethylene)-2-furohydrazide: This compound features a furohydrazide group, which imparts different physical and chemical properties compared to benzimidazole derivatives.
The uniqueness of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide lies in its combination of the anthracene and benzimidazole moieties, which confer distinct chemical reactivity, fluorescence properties, and potential biological activities.
Propiedades
Fórmula molecular |
C23H16N4O |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C23H16N4O/c28-23(17-9-10-21-22(12-17)25-14-24-21)27-26-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-14H,(H,24,25)(H,27,28)/b26-13+ |
Clave InChI |
QUTCKWQJLBKDQN-LGJNPRDNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC5=C(C=C4)N=CN5 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC5=C(C=C4)N=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


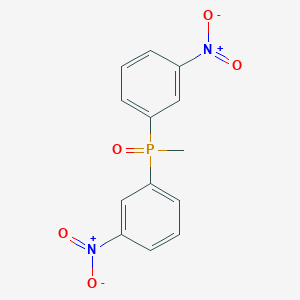
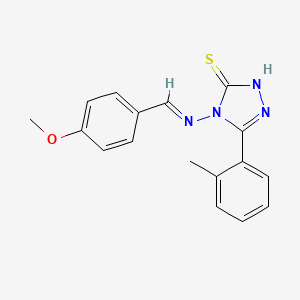
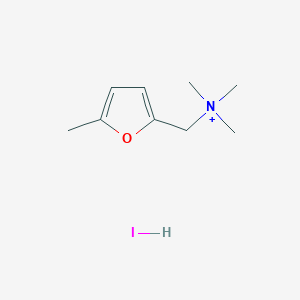
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968822.png)

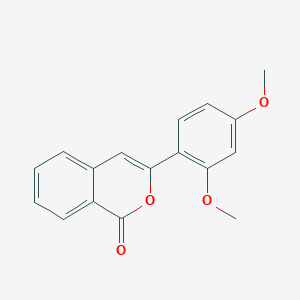
![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968867.png)
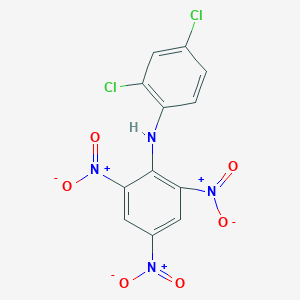

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11968873.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968874.png)
![isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968876.png)
![Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)
